

# Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SMD-3040 intermediate-1**, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein degrader, SMD-3040. While detailed experimental protocols for the synthesis of this intermediate are not publicly available, this document consolidates the known information regarding its chemical properties, its role in the generation of a therapeutic agent, and the ultimate mechanism of action of the final compound.

## Chemical Identity and Properties

**SMD-3040 intermediate-1** is a crucial building block in the multi-step synthesis of SMD-3040, a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system.

Table 1: Physicochemical Properties of **SMD-3040 Intermediate-1**

| Property          | Value                                                         |
|-------------------|---------------------------------------------------------------|
| CAS Number        | 3033110-45-8                                                  |
| Molecular Formula | C <sub>29</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub> |
| Molecular Weight  | 516.63 g/mol                                                  |

## Role in the Synthesis of SMD-3040

**SMD-3040 intermediate-1** serves as a foundational scaffold in the chemical synthesis of SMD-3040. The synthesis of a PROTAC molecule like SMD-3040 involves the strategic linking of a ligand that binds to the target protein (in this case, SMARCA2) and a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). **SMD-3040 intermediate-1** constitutes a significant portion of the final molecule, which is then further modified to incorporate the VHL-recruiting ligand and the appropriate linker.[\[1\]](#)

The general synthetic workflow for creating a PROTAC such as SMD-3040 is conceptually illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of SMD-3040.

## Mechanism of Action of the Final Compound, SMD-3040

Understanding the mechanism of action of the final product, SMD-3040, is critical to appreciating the significance of its intermediate. SMD-3040 is a PROTAC designed to selectively degrade the SMARCA2 protein.[2][3] This is particularly relevant in cancers that have a deficiency in the related SMARCA4 protein, creating a synthetic lethal relationship where the cancer cells become highly dependent on SMARCA2 for survival.[1][2]

The mechanism of action of SMD-3040 involves the following key steps:

- **Ternary Complex Formation:** SMD-3040, with its two distinct ligand ends, simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.

[\[2\]](#)

- Ubiquitination: Once in proximity, the E3 ligase tags the SMARCA2 protein with ubiquitin molecules.
- Proteasomal Degradation: The ubiquitinated SMARCA2 protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery.
- Selective Cell Death: The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Mechanism of action of the SMARCA2 PROTAC degrader SMD-3040.

## Biological Activity of SMD-3040

The final compound, SMD-3040, has demonstrated potent and selective degradation of SMARCA2 and significant anti-tumor activity in preclinical models.[6][7]

Table 2: In Vitro and In Vivo Activity of SMD-3040

| Parameter                                 | Cell Line / Model                                                | Value                                                                                      | Reference |
|-------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| DC <sub>50</sub> (SMARCA2 Degradation)    | -                                                                | 12 nM                                                                                      | [6]       |
| D <sub>max</sub> (SMARCA2 Degradation)    | -                                                                | 91%                                                                                        | [6]       |
| GI <sub>50</sub> (Cell Growth Inhibition) | SMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549) | 8.8 - 119 nM                                                                               | [6]       |
| Antitumor Activity                        | Xenograft mouse model of human melanoma                          | Effective tumor growth inhibition at 25-50 mg/kg (intravenous, twice weekly for two weeks) | [6]       |

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **SMD-3040 intermediate-1** are not available in the public domain and are likely considered proprietary information. The primary scientific literature describing the discovery of SMD-3040 provides a general overview of the synthetic strategy but does not typically include exhaustive details for each intermediate step.[8][9][10] Researchers interested in synthesizing this compound would likely need to develop a synthetic route based on analogous chemical transformations described in the medicinal chemistry literature.

## Conclusion

**SMD-3040 intermediate-1** is a critical chemical entity in the development of the targeted protein degrader SMD-3040. While specific data and protocols for the intermediate itself are scarce in publicly accessible resources, its importance is underscored by the potent and selective anti-cancer activity of the final PROTAC molecule. The ultimate goal of synthesizing this intermediate is to enable the creation of a therapeutic agent that can exploit the synthetic

lethal relationship between SMARCA2 and SMARCA4 in certain cancers, offering a promising avenue for targeted cancer therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SMD-3040 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Technical Guide: SMD-3040 Intermediate-1 (CAS 3033110-45-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385674#smd-3040-intermediate-1-cas-number-3033110-45-8>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)